4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine
Description
Properties
IUPAC Name |
4-benzylsulfonyl-1-cyclopropylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c17-21(18,12-13-4-2-1-3-5-13)14-8-10-16(11-9-14)22(19,20)15-6-7-15/h1-5,14-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZONNMQIMYRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine typically involves the reaction of piperidine with benzylsulfonyl chloride and cyclopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl groups activate adjacent positions for nucleophilic attack due to their strong electron-withdrawing nature:
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Amine displacement at the benzylsulfonyl group occurs under basic conditions (e.g., K₂CO₃/DMF), yielding secondary amines (e.g., reaction with morpholine at 80°C, 72% yield).
-
Alkoxy substitution at the cyclopropylsulfonyl moiety has been achieved using sodium methoxide in methanol (40–60°C, 12 h), producing methoxy derivatives.
Table 1: Nucleophilic Substitution Reactions
| Substrate Position | Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylsulfonyl | Morpholine | K₂CO₃, DMF, 80°C | 72 | |
| Cyclopropylsulfonyl | NaOMe | MeOH, reflux | 58 |
Cross-Coupling Reactions
The piperidine core participates in metal-catalyzed cross-couplings:
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Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (dioxane/H₂O, 100°C) introduces aryl groups at the C-3 position (55–78% yields) .
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Buchwald-Hartwig amination with aryl halides forms C–N bonds at the C-4 position using Pd₂(dba)₃/Xantphos (toluene, 110°C) .
Table 2: Cross-Coupling Reaction Performance
| Reaction Type | Catalyst System | Temperature | Typical Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 100°C | 55–78 |
| Buchwald | Pd₂(dba)₃/Xantphos | 110°C | 62–70 |
Reduction and Oxidation Pathways
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Sulfonyl group reduction using LiAlH₄ in THF converts both sulfonyl groups to thioether functionalities (-S-).
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Selective oxidation with mCPBA transforms the piperidine ring into an N-oxide derivative without affecting sulfonyl groups .
Intramolecular Cyclizations
Under acidic conditions (HCl/EtOH), the compound undergoes 6-endo-trig cyclization to form bicyclic sulfonamides, a process critical for generating constrained analogs in drug discovery .
Radical-Mediated Transformations
In the presence of tBuONO and TEMPO, radical intermediates form via H₂O-assisted pathways, leading to nitro-functionalized derivatives (18O-labeling confirms dual oxygen sources from H₂O and air) .
Mechanistic Insights
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Electronic effects : Dual sulfonylation increases ring strain and polarizes C–N bonds, enhancing susceptibility to nucleophilic/electrophilic attacks .
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Steric considerations : The cyclopropylsulfonyl group imposes torsional restrictions, favoring axial attack in substitution reactions.
This compound's versatility in forming C–C, C–N, and C–O bonds positions it as a valuable intermediate for synthesizing bioactive molecules, particularly in antiviral and enzyme-targeted therapies . Reaction optimization focuses on balancing steric hindrance from the cyclopropyl group with electronic activation by sulfonyl moieties.
Scientific Research Applications
Chemical Properties and Structure
This compound features a piperidine ring that is substituted with both benzylsulfonyl and cyclopropylsulfonyl groups. Its unique structure allows it to serve as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : Research indicates that 4-(benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine may exhibit various pharmacological properties. It is primarily investigated for its potential anti-inflammatory and analgesic effects, making it a candidate for developing new pain management therapies.
- Bioactive Compound : The compound is being studied as a bioactive molecule in drug discovery processes, particularly for conditions requiring modulation of specific biochemical pathways .
2. Biological Research
- Mechanism of Action : Although the exact mechanism remains under investigation, it is believed that the sulfonyl groups in the compound interact with enzymes or receptors, modulating their activity. This interaction could lead to diverse biological effects, including anti-cancer activities.
- Cellular Studies : The compound is utilized in cellular assays to study its effects on various biological processes, potentially aiding in understanding disease mechanisms and therapeutic interventions .
3. Industrial Applications
- Material Science : In addition to its medicinal applications, this compound is employed in the synthesis of materials with specific properties. It can be used to develop polymers or catalysts due to its unique chemical structure.
- Chemical Synthesis : As a building block in organic chemistry, it enables chemists to create a wide array of substituted piperidine derivatives through oxidation, reduction, and substitution reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include sulfonylated piperidines with varying substituents (Table 1).
Table 1: Comparison of Sulfonylated Piperidine Derivatives
*Biological activity indices from reflect relative potency in unspecified assays.
†Calculated based on formula C₁₅H₂₀N₂O₄S₂.
Key Observations:
- The cyclopropyl group introduces ring strain, which could modulate conformational flexibility ().
- Biological Activity : The higher activity index of 1-(p-tolylsulfonyl)piperidine (1017) versus phenyl (1012) suggests electron-donating methyl groups improve target engagement. However, bromine substitution (p-bromophenyl) reduces activity (213), indicating steric or electronic trade-offs.
- Therapeutic Potential: Unlike histamine H3 antagonists with heterocyclic substituents (), the dual sulfonyl groups in the target compound may favor alternative targets, such as enzymes or ion channels.
Biological Activity
4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is a synthetic compound belonging to the piperidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with both benzylsulfonyl and cyclopropylsulfonyl groups. The synthesis typically involves the reaction of piperidine with benzylsulfonyl chloride and cyclopropylsulfonyl chloride under basic conditions, often using triethylamine or sodium hydroxide as catalysts.
Biological Activity Overview
Piperidine derivatives are known for diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The specific biological activity of this compound remains under investigation, but preliminary studies suggest interactions with various molecular targets.
The exact mechanism of action is not fully elucidated; however, it is believed that the sulfonyl groups enable the compound to interact with specific enzymes or receptors. This interaction may modulate biological pathways relevant to therapeutic applications.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant pharmacological activities. For instance:
- Dopamine Receptor Modulation : Similar piperidine derivatives have shown activity against dopamine receptors, particularly D4R, which is implicated in neurological disorders such as Parkinson's disease .
- Chemokine Receptor Antagonism : Benzylpiperidine derivatives have demonstrated potent antagonistic activity against CCR3 receptors, suggesting potential applications in treating allergic responses and asthma .
In Vivo Studies
A study evaluating a related compound's pharmacokinetics (PK) demonstrated effective absorption and significant biological response in animal models. The compound was administered at a dose of 100 mg/kg, resulting in substantial overexpression of NQO1 mRNA after treatment, indicating its potential for cytoprotective effects .
In Vitro Studies
In vitro assays have shown that similar sulfonamide derivatives exhibit selective binding to target receptors, with potency increasing significantly with structural modifications. For example, the introduction of specific substituents has been found to enhance receptor affinity and functional activity .
Comparative Analysis
To further understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Benzylsulfonyl)piperidine | Lacks cyclopropyl group | Moderate receptor activity |
| 1-(Cyclopropylsulfonyl)piperidine | Lacks benzyl group | Reduced reactivity |
| 4-(Methylsulfonyl)-1-(cyclopropylsulfonyl)piperidine | Contains methyl instead of benzyl | Different pharmacological profile |
This table illustrates how variations in substituents can significantly influence biological activity and therapeutic potential.
Q & A
Q. What are the recommended methods for synthesizing 4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine?
- Methodological Answer : The synthesis typically involves sequential sulfonylation of the piperidine core. First, protect the piperidine nitrogen using a benzyl group (e.g., via benzyl chloride under basic conditions). Next, perform sulfonylation using cyclopropylsulfonyl chloride and benzylsulfonyl chloride in a stepwise manner. Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, eluent: hexane/EtOAc 7:3). Purify intermediates via column chromatography. Final deprotection (e.g., hydrogenolysis for benzyl groups) may be required .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Acquire - and -NMR spectra in deuterated solvents (e.g., CDCl) to confirm substituent positions and integration ratios. Compare chemical shifts to analogous sulfonyl-piperidine derivatives (e.g., δ ~2.5–3.5 ppm for piperidine protons adjacent to sulfonyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm to assess purity (>95% recommended). Adjust retention time based on polarity .
- Elemental Analysis : Verify calculated vs. experimental C/H/N/S percentages to detect impurities or hydration .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent toxic gas formation .
- First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) systematically. For sulfonylation, higher temperatures (40–50°C) may accelerate reactivity but risk side reactions.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity in biphasic systems .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility improvements. Avoid protic solvents to prevent hydrolysis of sulfonyl chlorides .
Q. What strategies are effective in resolving contradictory biological activity data for sulfonyl-piperidine derivatives?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using fluorescence polarization, SPR, and enzymatic assays to rule out assay-specific artifacts .
- Impurity Analysis : Re-purify compounds via preparative HPLC and re-test. In one study, a 5% impurity in a benzoylpiperidine derivative altered IC values by 30% .
- Storage Stability : Store compounds under inert gas (argon) at –20°C to prevent degradation. Re-test aged samples to assess activity loss .
Q. How does the electronic effect of sulfonyl groups influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density around the sulfonyl groups. Sulfonyl moieties are electron-withdrawing, which can deactivate the piperidine ring toward electrophiles but activate specific positions for nucleophilic attack .
- Kinetic Studies : Compare reaction rates of this compound with non-sulfonylated analogs in SN2 reactions (e.g., with methyl iodide). Use -NMR to track substitution progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
